N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group. The 1-position is occupied by a 5-chloro-2-methylphenyl moiety, while the 4-carboxamide group is linked to a 4-bromophenyl substituent.
Synthesis:
The compound can be synthesized via a two-step process:
Formation of the triazole-carboxylic acid intermediate through cyclization reactions.
Activation of the carboxylic acid using thionyl chloride (SOCl₂), followed by coupling with 4-bromophenylamine to form the carboxamide .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-10-3-6-13(19)9-15(10)23-11(2)16(21-22-23)17(24)20-14-7-4-12(18)5-8-14/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIUNGLQYCOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H15BrClN5O
- Molecular Weight : 392.68 g/mol
- SMILES Notation : Cc1cc(Br)ccc1N(=O)c2n[nH]c(=O)n2C(=O)c3cc(Cl)ccc3C
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. In a study conducted on various triazole compounds, including derivatives similar to this compound, the following findings were observed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.12 - 1.95 µg/mL |
| S. aureus | 0.25 - 2.00 µg/mL |
| P. aeruginosa | 0.50 - 3.00 µg/mL |
These results suggest that the compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, triazole derivatives are known for their antifungal activities. A study evaluated the antifungal efficacy of various triazole compounds against common fungal pathogens:
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.50 - 1.00 |
| Aspergillus niger | 0.75 - 1.50 |
The compound demonstrated significant antifungal activity comparable to established antifungal agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines such as H460 (lung cancer) and H1299:
| Cell Line | IC50 Value (µM) |
|---|---|
| H460 | 6.06 |
| H1299 | 8.25 |
Mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and upregulation of apoptosis-related proteins such as LC3 and γ-H2AX . These findings underscore its potential as a candidate for further development in cancer therapy.
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives:
- Antibacterial Study : A study by Mermer et al. synthesized phenylpiperazine-triazole hybrids that showed excellent antibacterial activity against multiple strains with MIC values ranging from 0.125 to 64 μg/mL .
- Antifungal Study : Research indicated that certain triazole derivatives exhibited potent activity against both filamentous fungi and yeast species with MIC values comparable to commercial antifungals .
- Anticancer Evaluation : A recent investigation into novel triazole hybrids revealed significant cytotoxic effects against lung cancer cells, suggesting that modifications in the triazole structure can enhance anticancer efficacy .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures to N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibit promising activity against both bacterial and fungal pathogens. For instance:
- Study Findings : A study focusing on triazole derivatives demonstrated that certain compounds showed significant inhibitory effects against various strains of bacteria and fungi. The mechanism of action is believed to involve interference with the synthesis of nucleic acids in microbial cells.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazoles are known to inhibit certain cancer cell lines through various mechanisms:
- Case Study : In a study evaluating the anticancer activity of triazole derivatives, compounds similar to this compound were tested against human breast adenocarcinoma cell lines (MCF7). The results indicated that these compounds could induce apoptosis in cancer cells.
| Compound | Activity Type | Target | Result |
|---|---|---|---|
| Triazole Derivative A | Antimicrobial | E. coli | Inhibition Zone: 15 mm |
| Triazole Derivative B | Anticancer | MCF7 Cells | IC50: 25 µM |
Anti-inflammatory Effects
Research has suggested that triazole derivatives may possess anti-inflammatory properties. This is particularly relevant in developing treatments for conditions characterized by chronic inflammation.
Polymeric Composites
This compound can be utilized in creating polymeric materials with enhanced properties:
- Research Insight : Studies indicate that incorporating triazole derivatives into polymer matrices can improve thermal stability and mechanical strength. This makes them suitable for applications in coatings and advanced materials.
Nanotechnology
The compound's unique structure allows it to be explored in nanotechnology for drug delivery systems:
- Case Study : Research has shown that functionalized nanoparticles using triazole derivatives can enhance the solubility and bioavailability of poorly soluble drugs. This application is critical in developing more effective therapeutic agents.
Biochemical Interactions
The compound likely interacts with biological targets through:
- Hydrogen Bonding : Essential for binding to active sites on enzymes or receptors.
- Pi-Pi Stacking : Enhances interactions with aromatic amino acids in proteins.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its application in therapeutic contexts. Current research is ongoing to elucidate these properties.
Comparison with Similar Compounds
Characterization :
- IR Spectroscopy : Expected peaks include N-H stretch (~3319 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and halogen-related vibrations (C-Br ~533 cm⁻¹) .
- 1H NMR : Key signals include aromatic protons (δ 6.10–8.01 ppm), triazole protons (δ ~9.51 ppm), and methyl groups (δ ~2.55 ppm) .
- Mass Spectrometry : Molecular ion [M+1]⁺ expected at ~435–440 Da (calculated molecular weight: ~434.7 g/mol).
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous triazole-carboxamide derivatives (Table 1).
Table 1: Key Structural and Spectral Comparisons
Key Research Findings:
Substituent Effects on Bioactivity: Halogenated Aromatics: Bromine and chlorine atoms enhance electron-withdrawing effects, improving metabolic stability but reducing solubility compared to methoxy or methyl groups .
Structural Rigidity :
- Derivatives with fused heterocycles (e.g., benzoxazole in , benzoisoxazole in ) display higher melting points (>250°C) due to planar, rigid structures .
Synthetic Yields :
- Carboxamides with simple aromatic amines (e.g., 4-bromophenylamine) achieve moderate yields (82–84%), while bulkier substituents (e.g., butylamide) require optimized coupling conditions .
Spectral Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
